1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol
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Overview
Description
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a thiol group attached to an ethane chain
Preparation Methods
The synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3,5-dimethyl-2,4-hexanedione, which reacts with ethyl hydrazine to form the pyrazole ring.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions. The thiol group is then attached to the ethane chain via a nucleophilic substitution reaction, where a suitable thiolating agent is used.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be used to attach biomolecules to surfaces or other molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethane-1-thiol can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: This compound has a phenyl group instead of an ethyl group, which may affect its reactivity and applications.
1-(5-Methyl-1H-pyrazol-4-yl)ethanone:
1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone:
Properties
Molecular Formula |
C9H16N2S |
---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanethiol |
InChI |
InChI=1S/C9H16N2S/c1-5-11-7(3)9(8(4)12)6(2)10-11/h8,12H,5H2,1-4H3 |
InChI Key |
LVEIOQYKCMQPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C)S)C |
Origin of Product |
United States |
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